Keto-Deoxy-Nonulonic acid

説明

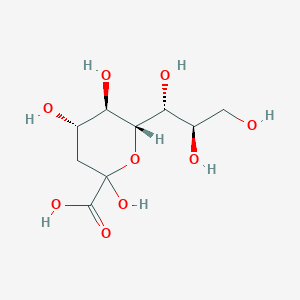

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRLHXKNIYJWAW-QBTAGHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661882 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153666-19-4 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Occurrence and Distribution of Kdn

Prokaryotic Presence and Significance

KDN is found in a variety of bacteria, where it is incorporated into cell surface glycoconjugates. researchgate.netactanaturae.ru Its presence in these structures suggests diverse roles, from structural integrity to interactions with the host environment.

KDN in Bacterial Glycoconjugates

KDN is a component of complex carbohydrates on the bacterial cell surface, including capsular polysaccharides and lipopolysaccharides. researchgate.netactanaturae.ru

Recent research has identified KDN as a key component of the capsular polysaccharide (CPS) in certain clinical isolates of Serratia marcescens, an opportunistic human pathogen. nih.govbiorxiv.orgasm.org Specifically, strains belonging to the KL1 and KL2 capsule clades, which are overrepresented in clinical infections, produce a sialylated CPS where KDN is the predominant sialic acid. biorxiv.orgasm.orgbiorxiv.org The presence of KDN in the capsule of these pathogenic strains suggests a potential role in virulence and adaptation to the host environment. biorxiv.orgasm.org Studies have shown that sialylated CPS in S. marcescens can protect the bacteria from macrophage internalization, indicating a role in evading the host's innate immune system. asm.org

| Strain/Clade | KDN Presence in CPS | Associated with |

| S. marcescens KL1 | Predominant | Clinical Infections |

| S. marcescens KL2 | Predominant | Clinical Infections |

| S. marcescens KL3, KL4, KL5 | Not Detected | Varied (Clinical/Environmental) |

This table summarizes the presence of KDN in the capsular polysaccharides of different Serratia marcescens clades and their primary association based on current research.

While KDN is a known component of bacterial capsules, its role in lipopolysaccharide (LOS) is less defined than that of its eight-carbon counterpart, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). asm.orgnih.govthermofisher.com Kdo is an integral component of the inner core of most Gram-negative bacterial LPS. asm.orgthermofisher.comportlandpress.com In contrast, KDN has been identified in the lipopolysaccharides of some bacteria, though it is not as ubiquitous as Kdo. actanaturae.ru For instance, nontypeable Haemophilus influenzae (NTHi) can take up free KDN and display it on its surface LOS, which sensitizes the bacterium to complement-mediated killing. nih.gov This suggests that the incorporation of KDN into LOS can significantly alter the bacterium's interaction with the host immune system, unlike the immune-evasive molecular mimicry often associated with Neu5Ac display. nih.gov

Capsule Polysaccharides (CPS) in Pathogenic Bacteria (e.g., Serratia marcescens)

Genetic Determinants of KDN Biosynthesis in Microorganisms (e.g., neuA, neuB genes)

The biosynthesis of KDN in bacteria is governed by specific genetic loci. In Serratia marcescens strains that produce KDN-containing capsules, genes designated as neuA and neuB have been identified and are hypothesized to be responsible for sialic acid biosynthesis. researchgate.net Disruption of the neuB gene in these strains has been shown to abolish the production of the sialylated capsule. researchgate.net In prokaryotes, the synthesis of CMP-sialic acids, the activated form required for transfer to glycans, is typically catalyzed by enzymes encoded by neuA (CMP-sialic acid synthetase) and neuB (sialic acid synthase). researchgate.netsci-hub.semdpi.com The de novo biosynthesis pathway in bacteria generally involves the condensation of phosphoenolpyruvate (B93156) (PEP) with N-acetylmannosamine (ManNAc) for Neu5Ac, or with mannose for KDN. asm.orgnih.govsci-hub.se

Eukaryotic Presence and Context

KDN is not limited to the prokaryotic world; it is also found in a range of eukaryotic organisms, from lower vertebrates to mammals, including humans. researchgate.netactanaturae.ru

KDN in Animal Systems

Mammalian Tissues and Biofluids (e.g., Human Red Blood Cells, Fetal Cord Blood)

In mammals, KDN is generally considered a minor sialic acid, often found in such low concentrations that it can be difficult to detect with conventional analysis methods. nih.gov However, its presence has been confirmed in various tissues and biofluids. nih.govnih.gov

Research has specifically identified KDN in human red blood cells. researchgate.netresearchgate.net Chemical studies on paired blood samples from mothers and newborns revealed that most of the KDN was located in red blood cells, with lower levels detected in mononuclear cells. researchgate.netresearchgate.net A significant finding is the elevated expression of KDN in fetal cord blood cells compared to adult red blood cells. nih.gov The amount of free KDN in fetal red blood cells was found to be 2.4 times higher than in red blood cells from mothers or other healthy non-pregnant women. researchgate.netresearchgate.net This elevated level in fetal cord blood suggests a potential developmental role related to blood cell formation during embryogenesis. researchgate.net

Unexpectedly, in both fetal cord and maternal red blood cells, the vast majority of KDN exists as the free sugar, with very little found in conjugated forms or as cytidine (B196190) 5'-KDN phosphate (B84403). researchgate.netresearchgate.netresearchgate.net Free KDN has also been identified in normal human ovaries and is found at elevated levels in ovarian tumors. researchgate.netresearchgate.net

Comparison of Free KDN Levels in Human Red Blood Cells

| Source of Red Blood Cells | Relative Level of Free KDN | Reference |

|---|---|---|

| Fetal Cord Blood | 2.4-fold higher than maternal/adult | researchgate.netresearchgate.net |

| Maternal/Healthy Adult | Baseline | researchgate.netresearchgate.net |

Distribution and Levels in Specific Animal Species (e.g., Cold-blooded Vertebrates, Porcine Tissues)

The distribution of KDN is widespread among vertebrates, but its abundance varies significantly. nih.govresearchgate.net While present in mammals, KDN is found in much higher concentrations in lower, cold-blooded vertebrates like fish and amphibians. nih.govresearchgate.net In these species, KDN is a more prominent sialic acid, often found at the non-reducing ends of oligosialyl chains in polysialoglycoproteins, such as those in the eggs of rainbow trout. researchgate.netmedchemexpress.com

In specific mammalian species like the pig (Sus scrofa), KDN is typically a minor component of the total sialic acid content in most organs, accounting for less than 5%. researchgate.net A study analyzing various porcine tissues from piglets at different developmental stages found that conjugated N-acetylneuraminic acid (Neu5Ac) was the predominant sialic acid in most organs. researchgate.net However, a notable exception was found in skeletal muscle, where free KDN was identified as the major sialic acid. researchgate.net The total concentration of sialic acids, including KDN, was observed to decrease in all organs during development from 3-day-old piglets to adults. researchgate.net In adult pigs, the organ with the highest total sialic acid concentration was the lung, followed by the heart, spleen, kidney, liver, and skeletal muscle. researchgate.net

Distribution of KDN in Porcine Tissues

| Organ | Proportion of KDN (as % of Total Sialic Acid) | Predominant Form in Tissue | Reference |

|---|---|---|---|

| Skeletal Muscle | Major Sialic Acid | Free | researchgate.net |

| Spleen | <5% | Not specified | researchgate.net |

| Kidney | <5% | Not specified | researchgate.net |

| Lung | <5% | Not specified | researchgate.net |

| Heart | <5% | Not specified | researchgate.net |

| Liver | <5% | Not specified | researchgate.net |

KDN in Plant Systems and Stress Responses (e.g., Wheat-Pathogen Interactions)

While sialic acids are generally not considered to be components of plant systems, recent research has indicated their presence in specific contexts, such as during plant-pathogen interactions. researchgate.netresearchgate.net

In a study investigating the defense mechanisms of Thatcher wheat (Triticum aestivum) against the leaf rust pathogen Puccinia triticina, KDN was detected in the resistant wheat variety. researchgate.net Liquid chromatography-mass spectrometry analysis identified the presence of Keto-deoxy-nonulonic acid in the rust-inoculated resistant samples, whereas it was not mentioned in the susceptible samples under the same conditions. researchgate.net The detection of KDN, alongside other complex oligosaccharides and defense-related enzymes, in the incompatible (resistant) interaction suggests it may be part of the plant's sophisticated defense response to pathogen attack. researchgate.net This finding points to a potential role for KDN in plant stress signaling or the formation of defensive barriers against invading pathogens. researchgate.net

Biosynthesis and Metabolic Pathways of Kdn

KDN Biosynthesis Pathways

The de novo biosynthesis of KDN originates from the precursor sugar, mannose. nih.govnih.gov The pathway involves a series of enzymatic reactions that are analogous to the biosynthesis of other sialic acids. nih.gov

Enzymatic Mechanisms of KDN Formation

The formation of KDN is a multi-step process catalyzed by specific enzymes. While the prompt mentions AHG dehydrogenase and cycloisomerase, current scientific literature prominently identifies two key enzymes in the de novo KDN biosynthetic pathway: KDN-9-phosphate synthetase and CMP-KDN synthetase. nih.govnih.gov

The biosynthesis begins with the phosphorylation of mannose to D-mannose-6-phosphate (Man-6-P) by a hexokinase. nih.govnih.gov Subsequently, KDN-9-phosphate synthetase catalyzes the condensation of Man-6-P with phosphoenolpyruvate (B93156) (PEP) to produce KDN-9-phosphate (KDN-9-P). nih.govnih.gov Finally, a phosphatase removes the phosphate (B84403) group from KDN-9-P to yield free KDN. nih.govnih.gov For KDN to be incorporated into glycoconjugates, it must be activated. This activation is carried out by CMP-KDN synthetase, which converts KDN to CMP-KDN. nih.gov

| Enzyme | Substrate(s) | Product(s) | Function |

| Hexokinase | Mannose, ATP | D-mannose-6-phosphate (Man-6-P), ADP | Phosphorylation of mannose. nih.govnih.gov |

| KDN-9-phosphate synthetase | Man-6-P, Phosphoenolpyruvate (PEP) | KDN-9-phosphate (KDN-9-P), Inorganic Phosphate (Pi) | Condensation to form the nine-carbon backbone of KDN. nih.govnih.gov |

| KDN-9-phosphate phosphatase | KDN-9-P | KDN, Pi | Dephosphorylation to yield free KDN. nih.gov |

| CMP-KDN synthetase | KDN, CTP | CMP-KDN, Pyrophosphate (PPi) | Activation of KDN for transfer to glycoconjugates. nih.govnih.gov |

This table summarizes the key enzymes and their roles in the de novo biosynthesis of KDN.

Relationship to Other Sialic Acid Biosynthesis Pathways

The biosynthesis of KDN shares notable similarities with the pathway for N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans. nih.gov The enzymatic steps are comparable, with the primary difference being the initial sugar substrate. nih.gov Interestingly, the human N-acetylneuraminate-9-phosphate synthase (NANS), the enzyme responsible for synthesizing the precursor for Neu5Ac, also possesses the ability to produce phosphorylated KDN. researchgate.netoup.comresearchgate.net

In vitro studies have shown that human NANS can utilize both N-acetylmannosamine 6-phosphate (ManNAc-6-P) and mannose 6-phosphate (Man-6-P) as substrates to generate the phosphorylated forms of Neu5Ac and KDN, respectively. oup.comasm.orgnih.gov However, the enzyme exhibits a much higher activity towards the synthesis of the Neu5Ac precursor. oup.comasm.org This dual functionality suggests a close evolutionary and metabolic relationship between the two major sialic acid biosynthesis pathways. Despite this capability, the abundant occurrence of KDN-containing glycoconjugates is more limited in mammals compared to lower vertebrates, which may be due to the lower efficiency of CMP-Neu5Ac synthetase in activating KDN for its incorporation into glycans. nih.gov

KDN Catabolism and Degradation Pathways

The breakdown of KDN-containing glycoconjugates is initiated by the action of sialidases, also known as neuraminidases. asm.org These enzymes cleave the terminal KDN residues from glycoproteins and glycolipids. asm.org While many sialidases are specific for Neu5Ac, some have been identified that can also release KDN. asm.org For instance, sialidases capable of acting on KDN have been found in various organisms, including the bacterium Sphingobacterium multivorum and in rainbow trout tissues. asm.org

Once liberated, free KDN can be catabolized. In bacteria such as Escherichia coli, the sialic acid aldolase (B8822740) NanA is a key enzyme in this process. oup.com NanA can degrade KDN into pyruvate (B1213749) and a six-carbon mannose derivative. researchgate.net The catabolism of KDN in vertebrates is less well-defined but is thought to be initiated by desialylation. researchgate.net The free KDN is then likely further metabolized, although the specific enzymes and intermediates in vertebrate pathways are still an area of active research.

Integration of KDN within Broader Metabolic Networks

KDN metabolism does not occur in isolation but is integrated into the larger metabolic landscape of the cell. Its biosynthesis and degradation pathways connect to central carbohydrate and nucleotide metabolism.

Amino Sugar and Nucleotide Sugar Metabolism (KEGG Pathway ko00520)

The biosynthesis of KDN is directly linked to amino sugar and nucleotide sugar metabolism, as represented in the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway ko00520. wikipedia.orguniprot.orguniprot.org The precursor for KDN, mannose-6-phosphate (B13060355), is a key intermediate in this pathway, which also provides the building blocks for other important sugars. Furthermore, the activation of KDN to CMP-KDN by CMP-KDN synthetase involves cytidine (B196190) triphosphate (CTP), a central molecule in nucleotide sugar metabolism. nih.gov This places KDN biosynthesis firmly within the network that governs the synthesis and interconversion of activated sugar donors for glycosylation reactions.

General Metabolic Pathways (KEGG Pathway ko01100)

On a broader scale, KDN metabolism is a component of the general metabolic pathways (KEGG pathway ko01100). wikipedia.org The precursor, phosphoenolpyruvate, is a high-energy intermediate derived from glycolysis. The catabolism of KDN yields pyruvate, which can enter central carbon metabolism, either being converted to acetyl-CoA for the citric acid cycle and energy production or serving as a precursor for gluconeogenesis. oup.com This integration highlights how the synthesis and degradation of a specialized sugar like KDN are connected to the fundamental energy-producing and biosynthetic pathways of the cell.

Biological Functions and Roles of Kdn Containing Glycoconjugates

Role in Glycosylation Processes

Glycosylation, the attachment of sugar moieties (glycans) to proteins and lipids, is a critical post-translational modification that affects a wide range of biological functions. mdpi.com KDN, as a member of the sialic acid family, can be found at the terminal positions of these glycan chains, playing a crucial role in various biological events. acs.orgsolvias.com

Influence on Protein Solubility and Stability

The glycosylation of proteins is a key factor influencing their physicochemical properties, including solubility and stability. escholarship.orgnih.gov The addition of hydrophilic glycan chains generally enhances the solubility of proteins and can protect them from aggregation and proteolytic degradation. frontiersin.orgwikipedia.orgmdpi.com Sialic acids, being negatively charged and highly hydrophilic, are particularly important in this regard. plos.org

Modulation of Protein-Molecule Interactions

The terminal position of KDN on glycoconjugates makes it a key player in mediating molecular and cellular interactions. solvias.comfrontiersin.org Its unique structure, which features a hydroxyl group at the C5 position instead of the N-acetyl group found in the more common sialic acid, N-acetylneuraminic acid (Neu5Ac), leads to distinct binding specificities. escholarship.org

A primary example of this modulation is the interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on immune cells. mdpi.com Research has shown that KDN-terminated glycans exhibit minimal binding to several human Siglecs, including Siglec-5, -9, and -14, in stark contrast to Neu5Ac-terminated glycans which often bind strongly. escholarship.orgfrontiersin.org This differential binding means that the presence of KDN instead of Neu5Ac on a cell surface or a pathogen can significantly alter the resulting immune response by failing to engage these inhibitory receptors. This modulation of Siglec binding is a critical mechanism by which KDN influences biological processes.

Immunological Implications

The immunological consequences of KDN expression are multifaceted, ranging from host-pathogen dynamics to the generation of specific antibodies.

Host-Pathogen Interactions and Immune Evasion Mechanisms

Some pathogenic bacteria, such as Nontypeable Haemophilus influenzae (NTHi), have evolved to coat their surfaces with host sialic acids, primarily Neu5Ac, as a form of "molecular mimicry" to evade the host immune system. frontiersin.org This cloaking helps the pathogen resist complement-mediated killing. frontiersin.org

However, the story is different with KDN. Studies have shown that when NTHi is grown in the presence of KDN, it incorporates this sialic acid into its surface lipooligosaccharide (LOS). escholarship.orgfrontiersin.org Instead of providing protection, the KDN-decorated pathogen becomes more susceptible to killing by the host's complement system and whole blood. escholarship.orgfrontiersin.org This is because KDN fails to effectively mimic the host's "self" signals, leading to a blunting of virulence attributes. frontiersin.org This phenomenon has led to the proposal of KDN as a potential "Trojan horse" therapeutic, where its administration could trick bacteria into making themselves more vulnerable to the immune system. escholarship.orgfrontiersin.org

| Virulence Factor | Effect of Neu5Ac Incorporation | Effect of KDN Incorporation | Reference |

|---|---|---|---|

| Resistance to Serum Killing | Increased | Decreased (Pathogen becomes sensitive) | escholarship.orgfrontiersin.org |

| Resistance to Whole Blood Killing | Increased | Decreased (Pathogen becomes sensitive) | escholarship.org |

| Engagement of Inhibitory Siglec-9 | Engaged (Inhibits immune response) | Minimal Engagement (Immune response not inhibited) | escholarship.orgfrontiersin.org |

| IgM Binding | Reduced | Not significantly altered compared to unsialylated | escholarship.orgfrontiersin.org |

Immunomodulatory Effects of KDN in Eukaryotic Systems

In eukaryotic systems, KDN-containing glycoconjugates exert immunomodulatory effects primarily through their altered interactions with immune receptors. As mentioned, the failure of KDN to bind effectively to inhibitory Siglecs on immune cells like macrophages and T cells means it does not trigger the same immunosuppressive signals as Neu5Ac. escholarship.orgfrontiersin.org This can lead to a more robust immune response in the presence of KDN-bearing structures.

Furthermore, elevated levels of free KDN have been identified in certain pathological conditions, most notably in ovarian cancer and other malignancies. mdpi.com While the precise role of KDN in cancer is still under investigation, its increased expression is correlated with the stage of malignancy in ovarian cancer. This suggests that KDN may be involved in tumor progression and the modulation of the tumor microenvironment, potentially by altering the interactions between cancer cells and immune cells. mdpi.com

| Receptor | Binding to Neu5Ac-Glycans | Binding to KDN-Glycans | Reference |

|---|---|---|---|

| Human Siglec-5 | Variable Binding | Minimal Binding | frontiersin.org |

| Human Siglec-9 | Diverse and Strong Binding | Minimal Binding | escholarship.orgfrontiersin.org |

| Human Siglec-14 | Variable Binding | Minimal Binding | frontiersin.org |

Anti-KDN Antibodies and Their Biological Significance

Humans naturally develop antibodies against KDN-containing glycans. escholarship.orgnih.govplos.org These antibodies are not typically present at birth; instead, they appear in the blood of infants around six months of age and their levels increase during the first year of life. escholarship.org This developmental pattern suggests that the production of anti-KDN antibodies is triggered by the adaptive immune system's exposure to KDN-containing antigens, which are likely derived from the colonization of the gut by commensal bacteria. escholarship.orgnih.gov

Maternal IgG antibodies against KDN can be transferred across the placenta to the fetus, but these antibody levels decline after birth. escholarship.orgnih.gov The significance of these antibodies is an active area of research. In some healthy individuals, the level of anti-KDN antibodies can be quite high. plos.org It has been suggested that they could play a role in pregnancy, possibly by blocking certain fetal antigens. plos.org Furthermore, because humans have pre-existing antibodies against KDN, pathological conditions that lead to an increase in KDN expression could potentially result in antibody-mediated inflammatory responses.

| Antibody Type | Presence in Newborns | Appearance in Infants | Potential Biological Significance | Reference |

|---|---|---|---|---|

| Anti-KDN IgG | Present at birth (maternal transfer), then declines | Reappears around 6 months of age | Response to microbial antigens; potential role in inflammation | escholarship.orgnih.gov |

| Anti-KDN IgM | Absent at birth | Appears around 6 months of age | Adaptive immune response to postnatal antigen exposure (e.g., gut microbiota) | escholarship.org |

Developmental and Physiological Roles

KDN Expression in Normal Development

Deaminated neuraminic acid (KDN), a member of the sialic acid family, is expressed in a regulated manner during the normal developmental processes of vertebrates. oup.com Its presence has been documented from aquatic species to mammals, including humans, often showing elevated levels during embryonic and fetal stages compared to adult tissues. researchgate.netnih.gov

Research has identified free KDN as a minor but ubiquitous sialic acid in human red blood cells. nih.gov Notably, its concentration is significantly higher in fetal cord red blood cells than in maternal red blood cells, suggesting a role related to blood cell formation during embryogenesis. nih.gov In one study, the amount of free KDN in fetal newborn red blood cells was found to be 2.4-fold higher than in red blood cells from their mothers or other healthy nonpregnant women. nih.gov This elevated expression in fetal cells points to a specific developmental function. nih.gov

In rainbow trout, KDN is highly expressed in reproductive tissues like the ovary and testis. researchgate.net Studies on rat kidney development have shown that glycoconjugates containing polymers of KDN (oligo/polyα2,8-KDN) appear in early proximal tubules of the embryonic kidney. nih.gov The expression of these KDN polymers coincides with the first appearance of these crucial kidney structures, indicating a role in renal organogenesis. nih.gov The biosynthesis of KDN is believed to be a key regulatory step, with the enzyme KDN-9-phosphate synthetase playing a specific role in its formation pathway in tissues where KDN is actively synthesized, such as in trout testis. researchgate.net While the human sialic acid synthase enzyme can produce CMP-KDN, the necessary precursor for KDN-glycoconjugates, it does so with low efficiency unless intracellular concentrations of the KDN precursor, mannose, are elevated. oup.com The conservation of the KDN synthase enzyme across vertebrates suggests it holds physiological relevance that is still being explored. nih.gov

Table 1: Relative Expression of Free KDN in Human Red Blood Cells

| Sample Source | Relative KDN Level |

| Fetal Cord Blood | Elevated (2.4-fold higher than maternal) |

| Maternal Blood | Baseline |

| Normal Adult Blood | Baseline |

This table is generated based on data indicating a 2.4-fold higher concentration of free KDN in fetal cord red blood cells compared to maternal red blood cells. nih.gov

Contribution to Brain Cognition

Sialic acids, the family to which KDN belongs, are known to be crucial components of gangliosides that are correlated with brain growth and memory formation. researchgate.net While most research has focused on other sialic acids like N-acetylneuraminic acid (Neu5Ac), the presence and biosynthesis of KDN in vertebrates suggest it may also contribute to neurological functions. nih.govresearchgate.net

The brain consumes a significant amount of energy to maintain cognitive functions such as learning, memory, and attention, which are dependent on synaptic plasticity and the structural integrity of neurons. wikipedia.orgoregonstate.edu These processes rely on the proper synthesis and incorporation of molecules like sialic acids into glycoproteins and glycolipids on cell surfaces. researchgate.net The medial prefrontal cortex and the hippocampus are key brain regions for memory, learning, and executive functions, and their proper development and function are tied to molecular components of neural membranes. nih.govnih.govfiveable.me

KDN's role in cognition is suggested by its fundamental nature as a sialic acid, which are known to be involved in neural development and function. researchgate.net The brain's default mode network (DMN), which is active during internal cognitive processes like memory retrieval and future planning, involves highly interconnected brain regions such as the posterior cingulate cortex. nih.govcreyos.com The molecular composition of these neural circuits is critical for their function. While direct evidence linking KDN specifically to the DMN or synaptic plasticity is still emerging, its established presence in vertebrates and its role as a component of glycoconjugates point towards a potential contribution to the molecular framework that underpins cognitive processes. researchgate.netnih.gov

Role in Agricultural and Food Sciences

Impact on Meat Quality and Characteristics (e.g., Porcine Fat Deposition, Flavor Profiles)

Recent studies have begun to characterize the presence and distribution of different sialic acids, including KDN, in meat products. researchgate.net Sialic acids are components of glycoproteins and glycolipids, which can influence the physicochemical properties of meat. researchgate.net

Research has identified KDN in the skeletal muscle and organ tissues of several animal species used for food. researchgate.net While typically less abundant than Neu5Ac, its presence suggests it is a component of the glycoconjugates within muscle and fat tissues. researchgate.net The specific impact of KDN-containing glycoconjugates on porcine fat deposition or the precise formation of flavor profiles is an area of ongoing investigation. However, as components of the cell surface, these molecules could potentially influence cellular processes related to lipid metabolism and the retention of flavor precursors within the tissue. researchgate.net Studies have shown that different feeding systems (e.g., organic vs. conventional) can alter the fatty acid profiles and protein content of meat, which in turn affects flavor and nutritional quality. nih.govnih.gov The glycosylation of proteins, which can include KDN, may be another factor that varies with animal diet and physiology, indirectly affecting final meat characteristics.

Table 2: Major Compound Classes Contributing to Meat Flavor

| Compound Class | Role in Flavor | Precursors |

| Aldehydes | Key aromatic compounds | Lipid Oxidation |

| Ketones | Contribute to cooked meat aroma | Lipid Oxidation |

| Alcohols | Flavor compounds | Lipid Oxidation |

| Carboxylic Acids | Can contribute to sour or other flavor notes | Protein/Lipid breakdown |

This table summarizes general findings on meat flavor chemistry. frontiersin.orgkosfaj.orgmdpi.com The specific contribution of KDN to the formation of these compounds is not yet detailed.

Plant Defense Mechanisms Against Pathogens

While sialic acids are generally considered absent in higher plants, KDN-related molecules have been identified in some contexts, and the principles of plant defense provide a framework for understanding their potential roles. nih.gov Plants utilize a sophisticated, multi-layered immune system to defend against pathogens. frontiersin.orgheraldopenaccess.us This system includes both pre-formed physical and chemical barriers and induced defense responses that are activated upon pathogen recognition. nih.govfrontiersin.org

The first layer of plant defense involves the recognition of conserved microbial molecules, known as pathogen-associated molecular patterns (PAMPs), by receptors on the plant cell surface. heraldopenaccess.us This recognition triggers PAMP-triggered immunity (PTI), a basal defense response. frontiersin.org A second, more specific layer of immunity, known as effector-triggered immunity (ETI), involves the recognition of pathogen effector proteins by intracellular resistance (R) genes. frontiersin.org

Although KDN itself is not a primary component of higher plant defenses, structurally related nine-carbon acidic sugars are integral to some plant structures. nih.gov For instance, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), an eight-carbon sugar acid, is a known component of the cell walls of higher plants. nih.gov Plant cell wall fortification, through processes like lignification (the deposition of phenolic polymers), is a key defense mechanism against pathogen invasion. nih.gov Some plants also employ two-component chemical defense systems, where inactive precursor molecules and activating enzymes are stored separately and only mix upon tissue damage by a pathogen, releasing potent defensive compounds. plantae.org While direct evidence for KDN's involvement in these specific pathways in agricultural crops is lacking, the presence of KDN-glycoconjugates in some microalgae suggests that the biosynthetic capacity for such molecules exists within the broader plant and algal kingdoms. nih.gov

Pathological and Clinical Significance of Kdn

KDN as a Biomarker for Disease States

Research has identified elevated levels of free KDN in certain human cancers, particularly ovarian cancer. nih.govoup.com This enhanced expression suggests that KDN may function as an oncofetal antigen, a substance produced during fetal development that reappears in adults with cancer. nih.govresearchgate.net Studies have shown that free KDN is present in normal human ovaries, ovarian tumors, and ascites cells from ovarian cancer patients. nih.govresearchgate.net A key finding is the significantly elevated level of free KDN in ovarian tumor cells compared to normal tissues. nih.govresearchgate.net

A positive correlation has been established between an increased ratio of free KDN to N-acetylneuraminic acid (Neu5Ac) in ovarian adenocarcinomas and the stage of malignancy. nih.govresearchgate.net This correlation was particularly evident in tumor cells isolated from ascites fluid, indicating its potential utility in malignancy staging. nih.govresearchgate.net The overexpression of KDN in ovarian carcinomas, similar to other oncofetal antigens like the α2,8-linked polysialic acid glycotope, suggests it could serve as an "early warning" signal for the onset of the disease or as a marker for detecting recurrence. nih.govresearchgate.netresearchgate.net This potential has spurred the development of methods to accurately quantify KDN levels for clinical follow-up. 21food.cn Beyond ovarian cancer, free KDN has also been associated with head and neck cancers, where its level relative to other sialic acids was predictive of metastatic potential. oup.com

Table 1: KDN Expression in Ovarian Cancer

| Sample Type | Finding | Significance | Citations |

|---|---|---|---|

| Ovarian Tumor Cells | Elevated levels of free KDN compared to normal ovarian tissue. | Suggests KDN as a potential tumor marker. | nih.gov, researchgate.net |

| Ovarian Adenocarcinomas | Positive correlation between the free KDN/Neu5Ac ratio and the stage of malignancy. | Potential for use in cancer staging and prognosis. | nih.gov, researchgate.net |

| Ascites Fluid Cells | Particularly strong correlation between KDN/Neu5Ac ratio and malignancy stage. | Highlights a specific sample type for diagnostic/prognostic testing. | nih.gov, researchgate.net |

The link between KDN and metabolic conditions such as diabetes and obesity is an area of growing investigation. Metabolic diseases are often characterized by alterations in glucose and lipid metabolism, processes in which sialic acid pathways can be involved. nih.govmichiganmedicine.org For instance, studies in Drosophila melanogaster exposed to a high-sugar diet, a model for Type 2 Diabetes Mellitus (T2DM), showed downregulation of a gene designated 'kdn' involved in the citric acid cycle. nih.gov This suggests that metabolic stress can alter KDN-related pathways.

In humans, T2DM is associated with chronic low-grade inflammation and changes in the expression of genes related to metabolism and inflammation in adipose tissue. nih.govwjgnet.com Purine metabolism is also altered in diabetes, with metabolites like uric acid being linked to the disease's progression and associated oxidative stress. ijpp.com While direct measurement of KDN in these conditions is not yet widely reported, the interplay between inflammation, glycan degradation, and metabolic dysregulation provides a strong rationale for investigating KDN's differential expression. nih.govxiahepublishing.com The synthesis of KDN is a metabolic pathway that may buffer potentially toxic concentrations of cytosolic mannose-6-phosphate (B13060355), linking it directly to carbohydrate metabolism which is central to metabolic syndrome. researchgate.net

Oncofetal Antigen Potential in Malignancy (e.g., Ovarian Cancer and Malignancy Staging)

KDN in Infectious Diseases

Many pathogenic bacteria cover their surfaces with sialic acids to mimic host cells, thereby evading the immune system. asm.orgasm.org This molecular mimicry can interfere with complement activation and reduce phagocytosis. mdpi.comfrontiersin.org For example, the capsule polysaccharide (CPS) of Klebsiella pneumoniae is a critical virulence factor that protects the bacterium from being engulfed and killed by phagocytes. frontiersin.orgnih.govnih.govplos.org

However, the role of KDN in this context appears to be distinct from that of the more common sialic acid, Neu5Ac. Studies using Nontypeable Haemophilus influenzae (NTHi), a human respiratory pathogen, have shown that when the bacterium displays KDN on its surface lipooligosaccharide (LOS), its virulence is actually blunted. nih.gov Specifically, the presence of KDN on the NTHi surface, unlike Neu5Ac, did not confer resistance to complement-mediated killing and even decreased the bacterium's survival in whole blood. nih.gov This suggests that while some sialic acids promote immune evasion, KDN may act as a "Trojan horse," impairing the virulence of pathogens that incorporate it. nih.gov

Table 2: Effect of Surface Sialic Acid on NTHi Virulence

| Surface Sialic Acid | Effect on Virulence | Mechanism | Citations |

|---|---|---|---|

| Neu5Ac | Increased | Resistance to complement and whole blood killing. | nih.gov |

| KDN | Decreased | Did not provide resistance to complement-mediated killing; reduced survival in whole blood. | nih.gov |

Certain pathogens have the ability to scavenge sialic acids from their host environment for incorporation into their own surface structures. asm.orgnih.gov This is a key strategy for organisms that cannot synthesize sialic acids themselves. Research demonstrates that NTHi can take up free, exogenous KDN and display it on its surface LOS. researchgate.netnih.gov The bacterium appears to use the same transport machinery for KDN uptake as it does for Neu5Ac. researchgate.netnih.gov

This process of uptake and display by a commensal or pathogenic microbe could be a mechanism for inducing anti-KDN antibodies in humans. nih.gov The appearance of these antibodies in infants coincides with the colonization of the microbiome, supporting the hypothesis that bacteria presenting KDN contribute to this immune response. nih.gov The ability of pathogens to utilize host-derived molecules is a common theme in infectious diseases, where microbes evolve to exploit host resources for their own benefit, including growth and immune evasion. frontiersin.orgelifesciences.org However, in the case of KDN, this uptake can be detrimental to the pathogen, reducing its ability to cause infection. nih.gov

Contribution to Bacterial Virulence and Phagocytosis Resistance

KDN and Systemic Inflammation

Systemic inflammation is an exaggerated defense response to a noxious stressor like infection or trauma, involving a complex cascade of pro-inflammatory and anti-inflammatory mediators. truman.edunih.gov When pro-inflammatory responses overwhelm anti-inflammatory ones, Systemic Inflammatory Response Syndrome (SIRS) can develop. truman.edunews-medical.net

The role of KDN in systemic inflammation is complex. On one hand, the presence of KDN on a pathogen's surface can alter its interaction with the host immune system. The display of KDN by NTHi, for example, failed to block the deposition of IgM and complement C3, processes crucial for immune clearance, in contrast to the protective effect of Neu5Ac. nih.gov This suggests KDN can modulate immune recognition, which is a key aspect of the inflammatory response.

Furthermore, evidence suggests a potential link between KDN and chronic inflammation. escholarship.org Pathological conditions that lead to elevated KDN levels could potentially impact systemic inflammatory pathways. jci.org The systemic inflammatory response involves numerous cytokines and cell types, and can lead to the regulation of various cellular processes, including ion channel expression in the brain, demonstrating its wide-ranging effects. nih.gov Given that sialic acids are at the interface of host-pathogen interactions, which are primary triggers of inflammation, KDN's unique immunological properties position it as a relevant molecule in the study of systemic inflammatory conditions.

Enzymology of Kdn: Synthesis, Modification, and Cleavage

KDN Synthases and Their Substrate Specificity

The key step in the formation of KDN-glycoconjugates is the activation of KDN to its nucleotide sugar donor form, cytidine (B196190) 5'-monophosphate-KDN (CMP-KDN). This reaction is catalyzed by CMP-sialic acid synthetases (CSS), also known as CMP-KDN synthetases. researchgate.netresearchgate.net The substrate specificity of these enzymes often dictates whether a cell will utilize KDN or other sialic acids like N-acetylneuraminic acid (Neu5Ac) for glycosylation. researchgate.net

The substrate specificity of CMP-sialic acid synthetases varies significantly across different species. researchgate.net

Rainbow Trout (Oncorhynchus mykiss): The CMP-sialic acid synthetase from rainbow trout testis exhibits broad substrate specificity. It efficiently utilizes both KDN and Neu5Ac to synthesize their respective CMP-sialic acids. researchgate.netnih.gov In fact, the trout enzyme shows a 1.6-fold higher activity with KDN compared to Neu5Ac. researchgate.net This broad specificity is consistent with the high expression of KDN-gangliosides found in trout sperm. researcher.life

Murine and Human: In contrast, the murine CMP-sialic acid synthetase is significantly less efficient with KDN as a substrate, showing a strong preference for Neu5Ac (a 15-fold higher activity with Neu5Ac over KDN). researchgate.net Similarly, while the human CMP-sialic acid synthetase (CMAS) can use KDN, Neu5Ac, and N-glycolylneuraminic acid (Neu5Gc) as substrates, it exhibits much higher activity with the N-acetylated form. researchgate.netresearchgate.net

This divergence in substrate preference suggests that the expression of KDN-glycoconjugates is tightly regulated at the level of the CMP-sialic acid synthetase. researchgate.net The molecular basis for these differences is thought to lie in the structure of the enzyme's sugar-binding pocket and dimerization interface. griffith.edu.au

| Enzyme Source | Primary Substrate(s) | Relative Activity/Note | Reference |

|---|---|---|---|

| Rainbow Trout Testis | KDN, Neu5Ac | Shows broad specificity; activity is 1.6-fold higher for KDN than Neu5Ac. | researchgate.netnih.gov |

| Murine | Neu5Ac | Poor substrate recognition for KDN; activity is 15-fold higher for Neu5Ac. | researchgate.net |

| Human | Neu5Ac, Neu5Gc, KDN | Can utilize KDN but has much higher activity toward Neu5Ac. | researchgate.netresearchgate.net |

KDN-Cleaving Sialidases

Sialidases (or neuraminidases) are glycoside hydrolase enzymes that cleave terminal sialic acid residues from glycoconjugates. While most known sialidases are specific for N-acyl derivatives like Neu5Ac and Neu5Gc, a distinct group of enzymes capable of cleaving KDN linkages has been identified. glycoforum.gr.jpresearchgate.net These are broadly categorized into two classes:

KDN-sialidases: These enzymes can hydrolyze the ketosidic linkages of KDN as well as those of Neu5Ac and Neu5Gc. They have been found in various marine organisms, including the ovary of rainbow trout, the liver of the loach, and the hepatopancreas of starfish and oysters. glycoforum.gr.jpresearchgate.net

KDNases: These are highly specific enzymes that only cleave the ketosidic linkages of KDN and show no or negligible activity towards Neu5Ac or Neu5Gc. glycoforum.gr.jpnih.gov Such enzymes have been discovered in bacteria and fungi. nih.govrcsb.org

Oyster (Crassostrea virginica) KDN-cleaving Sialidases: The hepatopancreas of the oyster contains two distinct KDN-cleaving enzymes. wipo.intoup.com The major enzyme is a KDN-sialidase that effectively cleaves α-linked KDN but can also slowly hydrolyze α-linked Neu5Ac. researchgate.netoup.com A minor, second enzyme is a true KDNase, which exclusively cleaves α-ketosides of KDN. glycoforum.gr.jpoup.com The KDN-cleaving sialidase from oyster can be purified over 155-fold and shows a threefold stimulation in activity in the presence of 3 mM ferric ion (Fe³⁺). wipo.int

Bacterial KDNase (KDNase SM): A highly specific KDNase was first discovered in the bacterium Sphingobacterium multivorum. researchgate.netgriffith.edu.aunih.gov This enzyme, designated KDNase SM, was found to be inducible and localized in the periplasm. researchgate.net It specifically hydrolyzes KDN linkages and is not inhibited by 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en), a classic inhibitor of most Neu5Ac-specific sialidases. researchgate.netgriffith.edu.aunih.gov

Fungal KDNase (Aspergillus fumigatus): A sialidase from the pathogenic fungus Aspergillus fumigatus was identified and subsequently characterized as a KDNase. rcsb.orgresearchgate.net Structural and kinetic studies revealed that KDN is its preferred substrate, and the fungus can use KDN as a sole carbon source. rcsb.orggriffith.edu.au Like the bacterial KDNase, the A. fumigatus enzyme is not inhibited by Neu5Ac2en but is inhibited by the corresponding KDN analog, 2,3-didehydro-2,3-dideoxy-D-glycero-D-galacto-nonulosonic acid (KDN2en). rcsb.orggriffith.edu.aunih.gov

KDN-cleaving enzymes exhibit distinct substrate preferences and kinetic profiles. The high specificity of KDNases makes them valuable tools for glycobiology research. researchgate.netnih.gov

Sphingobacterium multivorum KDNase (KDNase SM): This enzyme displays broad linkage specificity, hydrolyzing KDN residues from α2-3, α2-6, and α2-8 linkages in various natural glycoconjugates. researchgate.netresearcher.life Crucially, it shows no activity towards glycoconjugates containing Neu5Ac or Neu5Gc. researchgate.netresearcher.life

Aspergillus fumigatus KDNase (AfS): Kinetic analysis of the recombinant A. fumigatus sialidase confirms its identity as a KDNase. The catalytic efficiency (kcat/Km) is approximately five orders of magnitude higher for the KDN substrate (KDN-methylumbelliferone) compared to the Neu5Ac equivalent. nih.govfrontiersin.org Sialidases from other pathogenic fungi, such as Aspergillus terreus (AtS) and Trichophyton rubrum (TrS), have also been characterized as even more selective KDNases, with negligible activity towards Neu5Ac substrates. acs.org The second-order rate constant for hydrolysis by TrS is 30-fold higher than that of AfS. acs.org

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|---|

| Aspergillus fumigatus (AfS) | KDN-MU | 0.08 ± 0.01 | 150 ± 5 | (1.9 ± 0.2) x 106 | nih.govfrontiersin.org |

| Neu5Ac-MU | 1.1 ± 0.1 | 0.021 ± 0.001 | 19 ± 2 | nih.govfrontiersin.org | |

| Aspergillus terreus (AtS) | KDN-MU | 0.022 ± 0.002 | 36 ± 1 | (1.6 ± 0.1) x 106 | acs.org |

| Trichophyton rubrum (TrS) | KDN-MU | 0.14 ± 0.02 | 7200 ± 500 | (5.1 ± 0.8) x 107 | acs.org |

KDN-MU: 4-methylumbelliferyl-KDN; Neu5Ac-MU: 4-methylumbelliferyl-Neu5Ac.

The crystal structure of the A. fumigatus KDNase, both alone and in complex with KDN, has provided significant insight into the basis of its substrate specificity and catalytic mechanism. rcsb.orggriffith.edu.au

Active Site Architecture: The active site contains features conserved among all sialidases, including an arginine triad (B1167595) that interacts with the carboxylate group of the substrate and an acid/base catalyst (Asp). researchgate.netijpsonline.com However, the pocket that accommodates the C5 position of the sialic acid is distinct in KDNases. In Neu5Ac-specific sialidases, this is a hydrophobic pocket that fits the N-acetyl group. griffith.edu.auresearchgate.net In the A. fumigatus KDNase, this pocket is predominantly polar and contains an arginine residue (Arg171). researchgate.net This arginine residue would create a steric clash with the bulky N-acetyl group of Neu5Ac but can favorably interact with the C5-hydroxyl group of KDN, thus explaining the enzyme's profound substrate preference. researchgate.net Other key interactions include the glycerol (B35011) side chain of KDN interacting with Gln148 and Glu249. researchgate.net

Catalytic Mechanism: Mechanistic studies suggest that KDNases employ a double displacement catalytic mechanism, similar to retaining Neu5Ac sialidases. nih.govnih.gov This involves the formation of a covalent glycosyl-enzyme intermediate, which is then hydrolyzed. rcsb.org The initial product released is the thermodynamically less stable α-anomer of KDN, which subsequently mutarotates to the more stable β-anomer in solution. nih.gov This mechanism is supported by the crystal structure of a fluorinated KDN substrate trapped as a covalent intermediate in the active site of the A. fumigatus KDNase. rcsb.orgfrontiersin.org

Substrate Specificity and Kinetic Parameters of KDN-Cleaving Enzymes

Other Enzymes Involved in KDN Metabolism and Glycoconjugate Processing

Beyond the synthases and sialidases, other enzymes are integral to the de novo biosynthesis of KDN and its subsequent transfer. The biosynthetic pathway of KDN in animal cells starts from mannose. researchgate.netmdpi.com

Hexokinase: Catalyzes the phosphorylation of mannose to D-mannose-6-phosphate (Man-6-P). mdpi.comnih.gov

KDN-9-phosphate (KDN-9-P) Synthetase: This key enzyme catalyzes the condensation of Man-6-P with phosphoenolpyruvate (B93156) (PEP) to form KDN-9-phosphate. researchgate.netnih.gov This enzyme was first identified and characterized from rainbow trout testis. nih.gov While it was co-purified with Neu5Ac-9-phosphate synthetase activity, substrate competition experiments confirmed they are two separate enzyme activities. nih.gov The human sialic acid synthase can also catalyze this reaction, though it is much more efficient at producing Neu5Ac-9-P. researchgate.netnih.gov

KDN-9-phosphate Phosphatase: This enzyme dephosphorylates KDN-9-P to yield free KDN. mdpi.comnih.gov In bacteria, specific KDN9P phosphatases have been identified as part of the haloacid dehalogenase (HAD) enzyme superfamily. nih.gov

KDN-transferase: Once CMP-KDN is synthesized, KDN-transferases are responsible for transferring the KDN residue to acceptor glycans. researchgate.net A KDN-transferase that adds KDN to the non-reducing termini of polysialic acid chains was discovered in the ovary of the rainbow trout. researcher.life

Analytical Methodologies for Kdn Research

Chromatographic Techniques for KDN Separation and Quantification

Chromatographic methods are fundamental to isolating and measuring KDN from complex biological matrices. These techniques exploit the physicochemical properties of KDN to achieve separation from other related sialic acids and sample components.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and sensitive method for the analysis of underivatized carbohydrates, including KDN. chromatographyonline.comthermofisher.com This technique leverages the weak acidity of carbohydrates, allowing for their separation as anions at high pH on a strong anion-exchange stationary phase. thermofisher.com The separated analytes are then detected directly by pulsed amperometry, which eliminates the need for derivatization and provides high sensitivity, with detection limits in the picomole to femtomole range. chromatographyonline.com

A key advantage of HPAEC-PAD is its ability to resolve different sialic acids. For instance, a method using a CarboPac PA-100 column can separate polymers of N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and KDN. nih.gov The distinct elution profiles of these sialic acid series serve as diagnostic indicators. nih.gov This technique has been successfully applied to identify sialic acid components in polysialoglycoproteins and to monitor KDN-containing fractions during purification. nih.gov In some applications, KDN can also serve as an effective internal standard to correct for variations in sample handling and detector response, thereby improving the reproducibility and ruggedness of the analysis. thermofisher.comoup.com

Research has demonstrated the separation of Neu5Ac, KDN, and Neu5Gc, with KDN eluting between the other two sialic acids. thermofisher.comoup.com The linearity of detection for KDN has been shown to be excellent over a wide concentration range, further supporting its use as an internal standard. thermofisher.comresearchgate.net The detection limits for KDN using HPAEC-PAD can be as low as 1 to 5 picomoles, depending on the condition of the working electrode. researchgate.net

Table 1: HPAEC-PAD Research Findings for KDN Analysis

| Parameter | Finding | Source |

|---|---|---|

| Separation Capability | Successfully separates oligo/polymers of Neu5Ac, Neu5Gc, and KDN. nih.gov | nih.gov |

| Column Type | CarboPac PA-100 and CarboPac PA-1 are effective for separation. nih.gov | nih.gov |

| Internal Standard | KDN can be used as an effective internal standard for sialic acid analysis. thermofisher.comoup.com | thermofisher.comoup.com |

| Detection Limit | As low as 1-5 pmol, depending on electrode condition. researchgate.net | researchgate.net |

| Application | Identification of sialic acid components in polysialoglycoproteins. nih.gov | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering improved resolution, faster analysis times, and enhanced sensitivity. nih.govphenomenex.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures. ijsrtjournal.comeag.com

In the context of KDN research, UHPLC is often coupled with other detection methods, such as mass spectrometry or fluorescence detection after derivatization. For example, a reverse-phase UHPLC (RP-UPLC) method has been used for the analysis of sialic acids, including KDN. nih.govplos.org In one study, polysaccharides were acid-hydrolyzed to release sialic acids, which were then derivatized with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for fluorescence detection following separation by RP-UPLC. nih.govplos.org This approach allowed for the quantification of KDN in polysaccharide preparations from Serratia marcescens. nih.govplos.org

The advantages of UHPLC, such as increased peak resolution and sensitivity, are particularly beneficial when analyzing complex biological samples where KDN may be present at low concentrations. phenomenex.comsigmaaldrich.com

Table 2: UHPLC Research Findings for KDN Analysis

| Parameter | Finding | Source |

|---|---|---|

| Technique | Reverse-Phase UHPLC (RP-UPLC) is used for sialic acid analysis. nih.govplos.org | nih.govplos.org |

| Derivatization | Derivatization with DMB for fluorescence detection is a common approach. nih.govplos.org | nih.govplos.org |

| Application | Quantification of KDN in bacterial polysaccharides. nih.govplos.org | nih.govplos.org |

| Advantage | Provides improved resolution and sensitivity compared to HPLC. nih.govphenomenex.com | nih.govphenomenex.com |

High-Performance Liquid Chromatography (HPLC) with Derivatization (e.g., DMB)

High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a widely used and highly sensitive method for the quantification of KDN. The most common derivatization reagent for α-keto acids like KDN is 1,2-diamino-4,5-methylenedioxybenzene (DMB). takarabio.comnih.gov DMB specifically reacts with the α-keto acid group of sialic acids to form highly fluorescent derivatives, which can then be separated by reverse-phase HPLC and detected with a fluorescence detector. takarabio.comnih.govfiltrox.com

This method is known for its high sensitivity, with detection limits reported to be as low as 57 fmol. takarabio.comtakarabio.com The derivatization reaction with DMB is relatively simple and can be applied to free sialic acids released from glycoconjugates by acid hydrolysis or enzymatic treatment. takarabio.comnih.gov Studies have shown that KDN exhibits similar reactivity to DMB as other common sialic acids like Neu5Ac and Neu5Gc, making it a valid internal standard for this analytical method. takarabio.com

The separation of DMB-labeled sialic acids is typically achieved on a reverse-phase column, such as an octadecylsilyl (ODS) column, using a mobile phase consisting of a mixture of acetonitrile, methanol, and water. takarabio.comnih.gov This technique allows for the individual analysis of Neu5Ac, Neu5Gc, KDN, and their O-acetylated derivatives. takarabio.com

Table 3: HPLC with DMB Derivatization Research Findings for KDN Analysis

| Parameter | Finding | Source |

|---|---|---|

| Derivatization Reagent | 1,2-diamino-4,5-methylenedioxybenzene (DMB) is used for fluorescent labeling. takarabio.comnih.gov | takarabio.comnih.gov |

| Detection Method | Fluorescence detection of DMB-labeled KDN. takarabio.comnih.gov | takarabio.comnih.gov |

| Sensitivity | Detection limit can be less than 57 fmol. takarabio.comtakarabio.com | takarabio.comtakarabio.com |

| Separation | Reverse-phase HPLC on an ODS column is commonly used. takarabio.comnih.gov | takarabio.comnih.gov |

| Application | Quantitative analysis of KDN in sialoglycoconjugates. takarabio.com | takarabio.com |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) provides a high degree of specificity and structural information, making it an invaluable tool for the identification and profiling of KDN.

Gas Chromatography-Mass Spectrometry (GC-MS) for KDN Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for the structural analysis of volatile compounds. filab.fr For the analysis of non-volatile molecules like KDN, derivatization is required to increase their volatility. A common approach involves the preparation of volatile derivatives of sialic acid methyl esters. researchgate.net

GC-MS has been instrumental in the identification of KDN in various biological samples. For instance, in a study of Serratia marcescens, GC-MS analysis of a polysaccharide identified a monosaccharide with a retention time and fragmentation pattern corresponding to KDN. nih.gov This finding was subsequently confirmed by HPAEC-PAD. nih.gov The use of heptafluorobutyrate derivatives in GC-MS analysis has historically been significant in identifying a wide range of sialic acid variants. researchgate.net

The mass spectrum generated by GC-MS provides a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for its confident identification.

Table 4: GC-MS Research Findings for KDN Identification

| Parameter | Finding | Source |

|---|---|---|

| Derivatization | Required to increase the volatility of KDN. researchgate.net | researchgate.net |

| Identification | Based on retention time and fragmentation pattern. nih.gov | nih.gov |

| Application | Identification of KDN in bacterial polysaccharides. nih.gov | nih.gov |

| Historical Significance | Heptafluorobutyrate derivatives have been widely used for sialic acid analysis. researchgate.net | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for KDN Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgresolvemass.ca This tandem technique is highly effective for analyzing a wide range of compounds in complex biological samples and is particularly well-suited for metabolomics studies. wikipedia.orgnih.gov

LC-MS has been employed for the profiling and quantification of KDN in various biological matrices. For example, LC-MS/MS has been used for the quantitative analysis of free and conjugated forms of KDN in different pig organs. researchgate.net In metabolomics studies, LC-MS can provide a comprehensive overview of small-molecule metabolites, including KDN. tandfonline.comresearchgate.net One study utilized LC-MS to identify differential nonvolatile metabolites, including KDN, in different pig breeds. tandfonline.com

The high sensitivity and specificity of LC-MS allow for the detection and quantification of KDN even at low concentrations, making it a powerful tool for understanding the metabolic pathways and biological significance of this sialic acid. resolvemass.canih.gov

Table 5: LC-MS Research Findings for KDN Profiling

| Parameter | Finding | Source |

|---|---|---|

| Technique | Combines liquid chromatography separation with mass spectrometry detection. wikipedia.orgresolvemass.ca | wikipedia.orgresolvemass.ca |

| Application | Quantitative profiling of KDN in biological tissues and metabolomics studies. researchgate.nettandfonline.comresearchgate.net | researchgate.nettandfonline.comresearchgate.net |

| Advantage | High sensitivity and specificity for complex sample analysis. resolvemass.canih.gov | resolvemass.canih.gov |

| Method | Can be used to analyze both free and conjugated forms of KDN. researchgate.net | researchgate.net |

Untargeted Metabolomics for Differential KDN Analysis

Untargeted metabolomics is a comprehensive analytical approach used to identify and quantify a wide range of small-molecule metabolites in a biological sample, providing a snapshot of its metabolic state. thermofisher.com This methodology is particularly effective for differential analysis, where the goal is to uncover variations in metabolite profiles between different groups, such as in comparative biological studies. thermofisher.comresearchgate.net In the context of Keto-Deoxy-Nonulonic acid (KDN) research, untargeted metabolomics, often employing techniques like liquid chromatography-mass spectrometry (LC-MS), serves to identify KDN as a differential biomarker in various biological systems. tandfonline.comtandfonline.com

The process involves comparing the metabolomes of different sample groups (e.g., control vs. treated, or different breeds) to pinpoint metabolites that are significantly up- or downregulated. frontiersin.orgnih.gov This strategy has been successfully applied to identify KDN as one of several key differentiating nonvolatile metabolites. tandfonline.comresearcher.life

A notable research finding comes from a comparative study of the longissimus lumborum muscles of Jinhua (JH) pigs and Duroc×Landrace×Yorkshire (DLY) pigs. tandfonline.comresearcher.life Untargeted metabolomics was used to analyze the differences in their meat characteristics. tandfonline.comtandfonline.com The study identified a panel of nonvolatile metabolites that were differential between the two breeds, with KDN being one of the selected biomarkers. tandfonline.comresearcher.life

Table 1: Differential Nonvolatile Metabolites Identified in a Comparative Study of Pig Breeds

| Biomarker | Regulation Status in JH group vs. DLY group |

|---|---|

| This compound (KDN) | Downregulated |

| 1D-myo-inositol 1,2,3,5,6-pentakisphosphate | Downregulated |

| N-acetylneuraminic acid | Downregulated |

| 6-keto-prostaglandin F1alpha | Downregulated |

| 9(S),12(S),13(S)-TriHOME | Downregulated |

| Uridine-5′-diphosphate | Downregulated |

| Erucic acid | Downregulated |

| Phenylacetylglycine | Downregulated |

| Succinic acid | Downregulated |

This table summarizes findings where untargeted metabolomics identified KDN as a downregulated biomarker in Jinhua (JH) pig meat compared to Duroc×Landrace×Yorkshire (DLY) pig meat. tandfonline.comtandfonline.comresearcher.liferesearchgate.net

This differential analysis provides fundamental data for understanding the metabolic processes, such as energy metabolism and lipid synthesis, that contribute to the distinct qualities of different biological samples. tandfonline.comtandfonline.com

Spectroscopic and Immunological Methods

Flow Cytometry for Surface Sialylation Analysis

Flow cytometry is a powerful laser-based technique used for the analysis of the chemical and physical characteristics of cells or particles. mdpi.combiorxiv.org In KDN research, it is a crucial method for analyzing the presence and abundance of KDN on cell surfaces, a process known as surface sialylation. nih.govresearchgate.net This technique allows for the rapid, high-throughput analysis of individual cells in a population. biorxiv.org

The methodology involves labeling cells with fluorescent probes that specifically bind to KDN-containing glycans. nih.govresearchgate.net These probes are typically biotinylated lectins or monoclonal antibodies. After incubation with the primary probe, a secondary fluorophore-conjugated molecule (like streptavidin for a biotinylated probe) is added to generate a fluorescent signal. nih.govresearchgate.net The cells are then passed through the flow cytometer, where a laser excites the fluorophore, and detectors measure the emitted light. The intensity of the fluorescence is proportional to the amount of KDN expressed on the cell surface. biorxiv.org

Research has utilized flow cytometry to demonstrate that certain bacteria, such as nontypeable Haemophilus influenzae (NTHi), can take up exogenous KDN and display it on their surface lipooligosaccharide (LOS). nih.govresearchgate.net In these studies, cells grown in media with and without KDN are compared to quantify the specific incorporation of KDN onto the cell surface. nih.govresearchgate.net This analytical approach is essential for studying the role of KDN in host-pathogen interactions and understanding the dynamics of cell surface glycosylation. nih.gov

Lectin and Antibody-Based Detection of KDN-Containing Glycans

Lectins and antibodies are indispensable tools for the specific detection of KDN-containing glycoconjugates due to their ability to recognize and bind to distinct glycan structures. nih.govmdpi.com These methods are often used in conjunction with techniques like flow cytometry, Western blotting, and microarray analysis. mdpi.comnih.gov

Lectins are proteins that bind to specific carbohydrate structures. nih.gov While many lectins recognize common sialic acids like N-acetylneuraminic acid (Neu5Ac), specific lectins can be used to probe for KDN under controlled conditions. nih.gov For example, the plant lectin from Erythrina crista-galli (ECA) has been used in flow cytometry-based assays to detect the surface display of KDN on bacteria. nih.govresearchgate.net The specificity of lectin binding is a critical aspect, and experiments often include competitive inhibitors to ensure the observed binding is specific to the target glycan. researchgate.netnih.gov

Antibodies offer high specificity and are frequently developed to target particular glycan epitopes, including those containing KDN. nih.gov Monoclonal antibodies that specifically recognize KDN-terminated glycans have been developed and are used to investigate the presence of these structures in various biological contexts. mdpi.comnih.gov For instance, the mouse monoclonal IgM antibody 3F11 has been employed to confirm the surface display of KDN on NTHi. nih.govresearchgate.net Another antibody, kdn8kdn, is used to detect poly-KDN structures. nih.gov The use of anti-KDN antibodies has been pivotal in identifying KDN on cancer cells and in studying the human immune response to this non-human sialic acid. mdpi.comactanaturae.ru

Sample Preparation and Derivatization Strategies for Enhanced KDN Analysis

Effective sample preparation is a critical prerequisite for the accurate and sensitive analysis of KDN, particularly in complex biological matrices. organomation.com The goal is to isolate KDN from interfering substances and chemically modify it, if necessary, to improve its detection by analytical instruments like high-performance liquid chromatography (HPLC) and gas chromatography (GC). researchgate.netorganomation.com

A common initial step involves the hydrolysis of glycosidic bonds to release KDN from glycoconjugates. This is typically achieved through acid hydrolysis. researchgate.net Following release, purification steps such as solid-phase extraction (SPE) may be used to clean up the sample and concentrate the analyte. organomation.com

Derivatization is a key strategy used to enhance the analytical properties of KDN. chromatographyonline.comscioninstruments.com This chemical modification process converts the analyte into a derivative with improved volatility, thermal stability, or detectability. scioninstruments.commerckmillipore.com For HPLC analysis with fluorescence detection, a highly sensitive method, KDN is often derivatized with a fluorescent tag. A widely used reagent for this purpose is 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (B599025) (DMB). researchgate.net The reaction with DMB converts the α-keto acid structure of KDN into a highly fluorescent derivative, allowing for sensitive quantification. researchgate.net

For GC analysis, derivatization is essential to increase the volatility of polar compounds like KDN. scioninstruments.com Common techniques include silylation and acylation. scioninstruments.commerckmillipore.com

Table 2: Common Derivatization Strategies for KDN and Other Analytes

| Derivatization Method | Reagent Type | Purpose | Target Functional Groups |

|---|---|---|---|

| Fluorescent Labeling | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Enhances detection for HPLC-fluorescence analysis. | α-keto acids |

| Silylation | Alkylsilylating reagents (e.g., Bis(trimethylsilyl) acetamide) | Increases volatility and thermal stability for GC analysis. scioninstruments.commerckmillipore.com | Carboxylic acids, amines, thiols, hydroxyls. scioninstruments.commerckmillipore.com |

| Acylation | Acylating reagents (e.g., Trifluoroacetic anhydride) | Reduces polarity for GC analysis and can add fluorinated groups for electron capture detection. scioninstruments.commerckmillipore.com | Amines, hydroxyls, thiols. scioninstruments.com |

| Esterification | Alcohols with catalyst (e.g., Boron trichloride) | Reduces polarity and peak tailing in GC by converting carboxylic acids to esters. chromatographyonline.comscioninstruments.com | Carboxylic acids |

This table outlines common derivatization strategies applicable to the analysis of KDN and other polar analytes, detailing the purpose and targeted functional groups. researchgate.netscioninstruments.commerckmillipore.com

These preparation and derivatization steps are crucial for overcoming the challenges associated with analyzing KDN, thereby enabling robust and reproducible quantification in diverse research applications. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | KDN |

| N-acetylneuraminic acid | Neu5Ac |

| 1D-myo-inositol 1,2,3,5,6-pentakisphosphate | |

| 6-keto-prostaglandin F1alpha | |

| 9(S),12(S),13(S)-TriHOME | |

| Uridine-5′-diphosphate | |

| Erucic acid | |

| Phenylacetylglycine | |

| Succinic acid | |

| 1,2-diamino-4,5-methylenedioxybenzene | DMB |

| Bis(trimethylsilyl) acetamide | |

| Trifluoroacetic anhydride |

Concluding Perspectives and Future Research Directions on Kdn

Elucidating Uncharacterized Biological Functions and Pathways of KDN

While the fundamental biosynthetic pathway of KDN is known, many of its biological functions and the pathways it participates in remain uncharacterized. researchgate.net Future research is essential to illuminate these aspects.

Key areas for future investigation include KDN's role in developmental processes, as suggested by its presence in fetal red blood cells and reproductive tissues. researchgate.net Its function in cell-to-cell communication and self-recognition, fundamental processes mediated by cell-surface sialic acids, is another critical area of study. universiteitleiden.nl

Furthermore, the discovery of KDN biosynthesis pathways in organisms outside the vertebrate lineage, such as in the human gut symbiont Bacteroides thetaiotaomicron and the microalga Prymnesium parvum, points to a broader and more ancient role for this molecule than previously understood. nih.gov These findings suggest that KDN may be a key player in host-microbe interactions, including both symbiotic relationships and pathogenic encounters. nih.govasm.org Exploring KDN's role in the context of the microbiome and its influence on host immune responses represents a significant frontier. asm.orgnih.gov For instance, research shows that some pathogenic bacteria incorporate KDN to evade the host immune system, highlighting a "Trojan horse" mechanism that could be exploited. asm.org

Therapeutic and Diagnostic Potential of KDN-Related Molecules and Pathways

The association of KDN with various diseases, particularly cancer, has positioned it as a molecule of significant therapeutic and diagnostic interest.

Diagnostic Potential: A striking feature is the accumulation of high levels of free KDN, as opposed to its conjugated form, in several human cancers, including ovarian, prostate, and throat cancers, as well as in the serum of patients with end-stage renal disease. researchgate.netuniversiteitleiden.nloup.comoup.comingentaconnect.comengineering.org.cn This accumulation has led to the proposal that free KDN could serve as a sensitive biomarker for the early detection and prognosis of certain malignancies. researchgate.netoup.comnih.gov For example, in throat cancers that are poorly to moderately differentiated and have not metastasized to the lymph nodes, elevated free KDN has been suggested as a promising biomarker for early-stage diagnosis at biopsy. oup.comnih.gov The development of quantitative, high-sensitivity detection methods is crucial to validate and translate these findings into clinical practice. nih.gov

Interactive Table: Diagnostic Potential of KDN

| Disease State | KDN Form | Key Research Finding | Reference(s) |

|---|---|---|---|

| Ovarian Cancer | Free KDN | Elevated levels of free KDN discovered, suggesting it may be an oncodevelopmental antigen. | researchgate.netoup.com |

| Prostate Cancer | Free KDN-containing N-glycans | Significant accumulation found in cancer tissues. | universiteitleiden.nloup.comengineering.org.cn |

| Throat Cancer | Free KDN | Elevated levels relative to other sialic acids in early-stage cancers, suggesting prognostic value. | researchgate.netoup.comnih.gov |

| End-Stage Renal Disease | Free KDN | Accumulates in patient serum. | universiteitleiden.nlingentaconnect.com |

| Lung Carcinoma | KDN Glycoconjugates | KDN residues detected in human lung cancer cell lines. | nih.gov |

Therapeutic Potential: The unique properties of KDN and its metabolic pathways offer several therapeutic strategies. The synthesis of KDN-containing glycoconjugates that are resistant to degradation by enzymes like sialidases could lead to therapeutics with longer biological half-lives. acs.org A particularly promising area is the development of inhibitors for KDN-processing enzymes (KDNases). Since KDNases are found in pathogens like the fungus Aspergillus fumigatus but not in humans, they represent an attractive target for novel antifungal agents. nih.govdntb.gov.uaoup.comoup.com Research has shown that inhibiting the A. fumigatus KDNase impairs the fungus's cell wall integrity and reduces its virulence, especially when combined with existing antifungal drugs. nih.gov The development of potent, specific KDNase inhibitors, including multivalent and polymeric compounds, is an active area of research with significant therapeutic promise. oup.comrsc.org

Advancements in KDN Glycobiology Research Methodologies and Data Integration

Progress in understanding KDN is intrinsically linked to advancements in analytical and data-processing technologies. The structural complexity and often low abundance of KDN-glycoconjugates necessitate sophisticated research methodologies. ipindexing.com

Advanced Analytical Techniques:

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) have been indispensable. universiteitleiden.nljeolusa.comrssl.com They allow for the highly sensitive detection, quantification, and structural characterization of KDN and its various modified forms from complex biological samples. nih.govnih.govcreative-proteomics.com Enhanced methods, such as dual detection using fluorescence labeling combined with high-resolution MS, further improve sensitivity and specificity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains the gold standard for the definitive structural elucidation of novel KDN-containing oligosaccharides and glycoconjugates. nih.gov